

Measuring Target Engagement of CDK2-IN-14-d3: Application Notes and Protocols

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Compound of Interest

Compound Name: CDK2-IN-14-d3

Cat. No.: B15141402

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Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. **CDK2-IN-14-d3** is a potent and selective inhibitor belonging to a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones.^{[1][2]} Accurate measurement of its target engagement within a cellular context is crucial for understanding its mechanism of action and for the development of effective cancer therapies.

This document provides detailed protocols for key assays to measure the target engagement of **CDK2-IN-14-d3**, including the Cellular Thermal Shift Assay (CETSA), Kinase Binding Assays, and Western Blotting for downstream pathway modulation.

Data Presentation

Quantitative data for a representative potent and selective CDK2 inhibitor from the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series (a close analog of **CDK2-IN-14-d3**) is summarized below. This data is extracted from the discovery manuscript by Sokolsky A, et al.^{[1][2]} and serves as a reference for the expected potency and selectivity.

Table 1: Biochemical IC50 Values of a Representative CDK2 Inhibitor

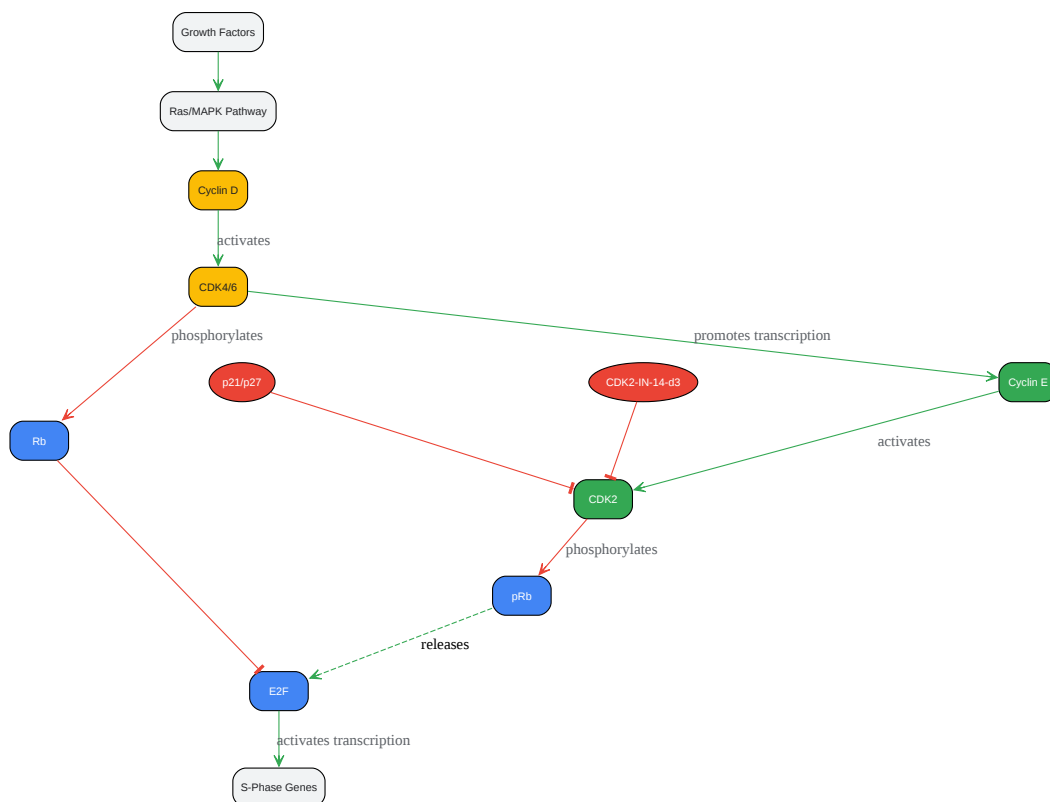
Kinase	IC50 (nM)
CDK2/CycE1	<1
CDK1/CycB1	230
CDK4/CycD1	>10000
CDK6/CycD3	>10000
CDK7/CycH1	>10000
CDK9/CycT1	2500

Table 2: Cellular Anti-proliferative Activity (IC50) of a Representative CDK2 Inhibitor

Cell Line	IC50 (nM)
OVCAR3	180

Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by compounds like **CDK2-IN-14-d3** is expected to block the phosphorylation of key substrates such as the Retinoblastoma protein (Rb), thereby preventing the release of E2F transcription factors and halting cell cycle progression.



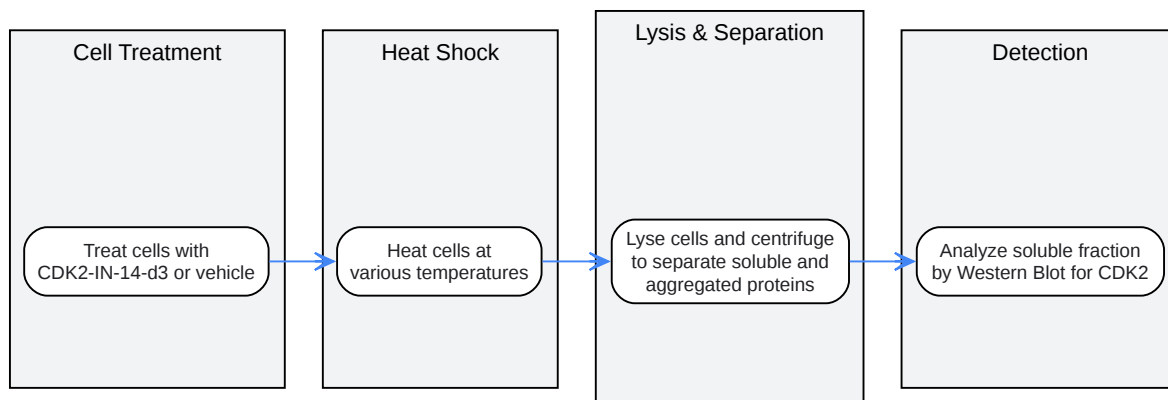
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Caption: CDK2 Signaling Pathway in G1/S Transition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.



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Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

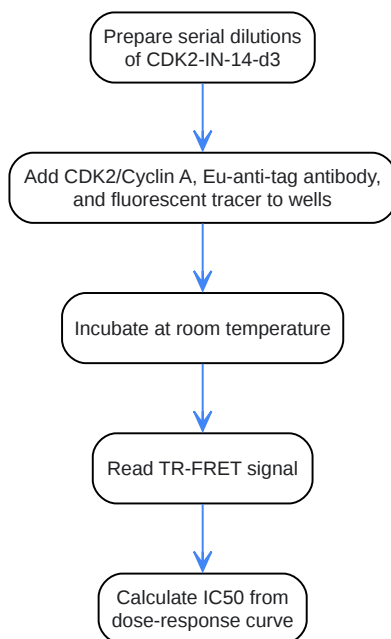
Protocol:

- Cell Culture and Treatment:
 - Plate cells (e.g., OVCAR3) and grow to 70-80% confluency.
 - Treat cells with varying concentrations of **CDK2-IN-14-d3** or vehicle (DMSO) for 1-2 hours at 37°C.
- Heat Treatment:
 - Harvest cells and resuspend in PBS supplemented with protease inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler. Include a non-heated control at room temperature.
- Cell Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and 37°C water bath).

- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Protein Quantification and Western Blot:
 - Carefully collect the supernatant containing the soluble protein fraction.
 - Determine the protein concentration of each sample.
 - Normalize the protein concentrations and prepare samples for SDS-PAGE.
 - Perform Western blotting using a primary antibody specific for CDK2.
 - Use a suitable secondary antibody and detection reagent to visualize the bands.
 - Quantify the band intensities to determine the melting curves. A shift in the melting curve in the presence of **CDK2-IN-14-d3** indicates target stabilization. For isothermal dose-response (ITDR) CETSA, heat all samples at a single, optimized temperature (e.g., 52°C for cell lysates or 50°C for intact cells) to determine the EC50 of target engagement.[3]

LanthaScreen™ Eu Kinase Binding Assay

This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based biochemical assay to quantify the binding affinity of an inhibitor to its target kinase.



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Caption: Kinase Binding Assay Workflow.

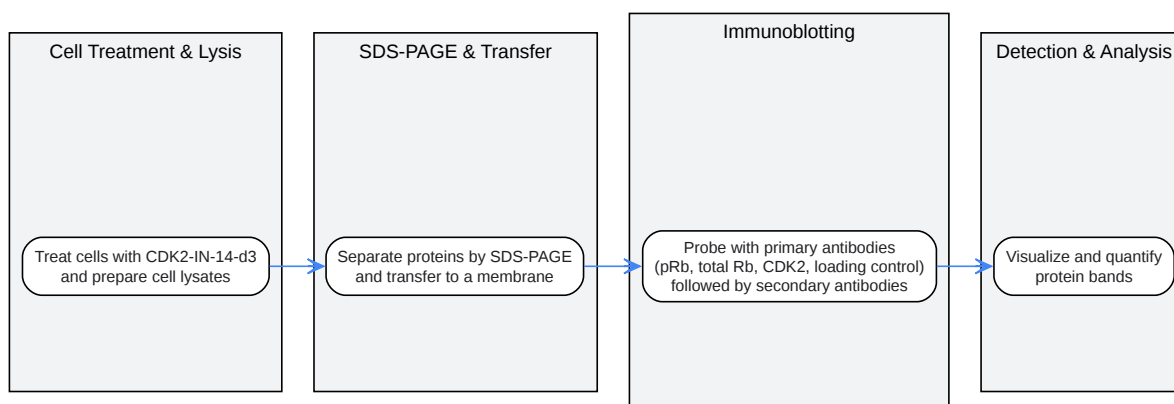
Protocol:

- Reagent Preparation:
 - Prepare a serial dilution of **CDK2-IN-14-d3** in the assay buffer.
 - Prepare a mixture of CDK2/Cyclin A kinase and a Europium-labeled anti-tag antibody.
 - Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.
- Assay Procedure:
 - In a 384-well plate, add the serially diluted **CDK2-IN-14-d3**.
 - Add the kinase/antibody mixture to all wells.
 - Add the tracer solution to all wells to initiate the binding reaction.

- Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
 - Calculate the emission ratio (665/615).
 - Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This assay measures the functional consequence of CDK2 inhibition in cells by assessing the phosphorylation status of its key substrate, the Retinoblastoma protein (Rb).



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References

- 1. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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